Increased Lipophilicity (XLogP3) Over 4-Chloro Analog for Enhanced Membrane Permeability
The target compound exhibits a computed XLogP3 of 1.5, which is 0.1 log units higher than the 1.4 XLogP3 of the 4-chloro analog (2-amino-1-(4-chlorophenyl)ethan-1-one) [1][2]. This increase in lipophilicity, attributable to the bromine substituent, predicts moderately enhanced passive membrane permeability, a key parameter for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-Amino-1-(4-chlorophenyl)ethan-1-one, XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic) |
| Conditions | XLogP3 3.0 algorithm, PubChem computational prediction |
Why This Matters
A higher XLogP3 is directly correlated with improved passive membrane diffusion, making this compound a preferred starting point for intracellular target-based projects where cellular potency is a bottleneck.
- [1] PubChem. (2025). 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone. PubChem Compound Summary CID 57594423. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57594423 View Source
- [2] PubChem. (2025). 2-Amino-1-(4-chlorophenyl)ethanone. PubChem Compound Summary CID 21637. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21637 View Source
